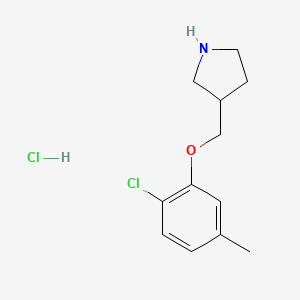
2-Chloro-5-methylphenyl 3-pyrrolidinylmethyl ether hydrochloride
説明
科学的研究の応用
Chemical Synthesis and Reagent Applications
2-Chloro-5-methylphenyl 3-pyrrolidinylmethyl ether hydrochloride plays a crucial role in the field of organic synthesis, particularly in the development of various heterocyclic compounds and in reactions requiring specific reagent properties. For instance, pyridine hydrochloride, a related compound, is utilized for the efficient synthesis of chloro compounds from bromo derivatives in π-deficient series, such as pyridine and quinoline series, demonstrating its value in the synthesis of halogenated organic compounds (F. Mongin et al., 1996). Additionally, trihaloacetylated enol ethers undergo heterocyclic ring closure reactions with hydroxylamine hydrochloride to form high-yield isoxazoles, showcasing the compound's versatility in synthesizing nitrogen-containing heterocycles (A. Colla et al., 1991).
Advancements in Polymer and Material Science
The compound is instrumental in advancing polymer and material science, particularly in the synthesis of polymeric materials with specific functional properties. For example, oxidative coupling polymerization of certain derivatives bearing a crown ether moiety has been carried out, resulting in polymers with chiral recognition abilities towards amino acids. This illustrates the compound's potential in creating materials with selective interaction capabilities (S. Habaue et al., 2003).
Biomedical Research and Therapeutic Potential
In biomedical research, 2-Methyl-3-(2(S)-pyrrolidinylmethoxy)pyridine, a structurally related compound, demonstrates significant therapeutic potential. It exhibits positive effects in rodent and primate models of cognitive enhancement and anxiolytic activity, highlighting its potential as a treatment for cognitive disorders. This compound's activity through nicotinic acetylcholine receptors underscores the broader chemical class's relevance in developing new therapeutics (N. Lin et al., 1997).
特性
IUPAC Name |
3-[(2-chloro-5-methylphenoxy)methyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO.ClH/c1-9-2-3-11(13)12(6-9)15-8-10-4-5-14-7-10;/h2-3,6,10,14H,4-5,7-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBFGVFKRBLAFKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OCC2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-methylphenyl 3-pyrrolidinylmethyl ether hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[3-Methoxy-4-(oxetan-3-yloxy)phenyl]methanamine](/img/structure/B1426453.png)
![3-[(7-Methoxy-2-naphthyl)oxy]pyrazine-2-carboxylic acid](/img/structure/B1426455.png)
![7-Chloro[1,2,4]triazolo[4,3-c]pyrimidin-5-amine](/img/structure/B1426457.png)
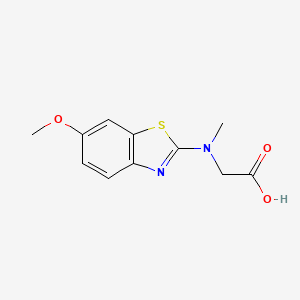
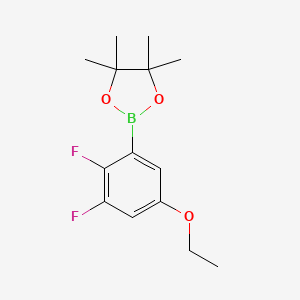
![7,11-Dimethyl-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B1426463.png)
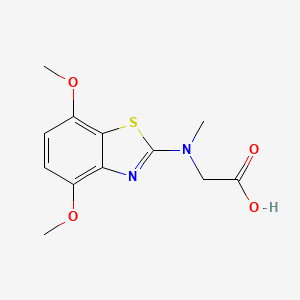
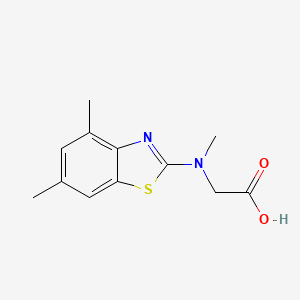
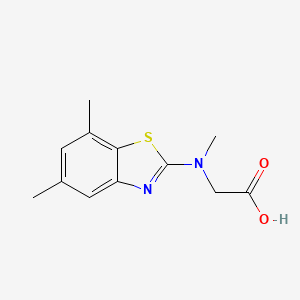
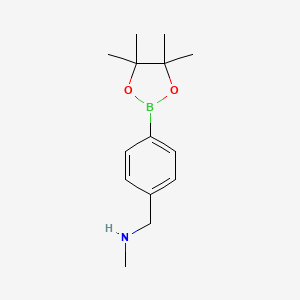
![2-[(5-{[(2-methoxyphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1426469.png)
![2-{[5-(3-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B1426470.png)
![2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-(2-chlorophenyl)acetamide](/img/structure/B1426471.png)
![N-Methyl-2-[(4-methylphenyl)thio]ethanamine hydrochloride](/img/structure/B1426472.png)